3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate
Description
This compound is a pyrimidine derivative featuring a tetrahydropyrimidinone core substituted with amino, methyl, phenyl, and acetoxycarbamoyl groups. The presence of the acetoxy group enhances solubility compared to non-polar analogs, while the carbamoyl linkage may influence hydrogen-bonding interactions in crystallographic or biological contexts . Synthetically, it is derived via multi-step protocols involving Biginelli-like condensations or modifications of preformed pyrimidine intermediates, as exemplified by methods reported in and .
Properties
CAS No. |
301206-03-1 |
|---|---|
Molecular Formula |
C21H20N4O5 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[3-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]-2-methylphenyl] acetate |
InChI |
InChI=1S/C21H20N4O5/c1-12-15(10-7-11-16(12)30-13(2)26)19(27)23-17-18(22)25(14-8-5-4-6-9-14)21(29)24(3)20(17)28/h4-11H,22H2,1-3H3,(H,23,27) |
InChI Key |
LZTURTIEXWXMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N |
Origin of Product |
United States |
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Structural Characteristics
This compound contains a tetrahydropyrimidine ring and an acetate group , which are known to interact with various biological targets. The molecular formula is and its molecular weight is approximately 452.4 g/mol .
Antitumor Activity
Research indicates that compounds with similar structural motifs to 3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate exhibit significant antitumor properties. For instance, tetrahydropyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have shown that related compounds can disrupt bacterial cell walls or inhibit critical enzymes involved in bacterial metabolism, making them effective against a range of pathogens .
Neuroprotective Effects
Given the importance of oxidative stress in neurodegenerative diseases, the antioxidant properties of similar compounds have been explored. Research highlights that tetrahydropyrimidine derivatives can protect neuronal cells from oxidative damage, suggesting a potential therapeutic role in conditions like Alzheimer’s and Parkinson’s disease .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the tetrahydropyrimidine core.
- Introduction of the carbamoyl group.
- Acetylation to yield the final product.
Optimized industrial production methods may utilize specific catalysts and controlled reaction conditions to enhance yield and purity.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in ring substitution patterns, heteroatom inclusion, and functional groups. Key comparisons include:
Key Observations:
- Functional Groups : The acetoxycarbamoyl group in the target compound contrasts with sulfonylacetic acid () or oxadiazole (), impacting solubility and hydrogen-bonding capacity .
- Biological Relevance: While highlights antimicrobial activity in thienopyrimidine derivatives, the target compound’s activity remains uncharacterized in the provided evidence.
Pharmacological and ADMET Profiles
- ADMET Properties: and lack detailed pharmacokinetic data for their compounds. The dimethylaminomethyl group in ’s compound may enhance blood-brain barrier penetration, whereas the target compound’s acetate group could improve aqueous solubility .
Biological Activity
The compound 3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-2-methylphenyl acetate is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its interactions with biological targets, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 434.4 g/mol. It features a tetrahydropyrimidine ring and an acetate group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O6 |
| Molecular Weight | 434.4 g/mol |
| LogP | 1.8965 |
| Polar Surface Area (PSA) | 138.56 Ų |
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the functional groups present may allow it to interact with various biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest potential inhibitory effects on specific enzymes, which could be leveraged for therapeutic applications in drug design.
Antimicrobial Activity
Initial research indicates that compounds similar to This compound exhibit antimicrobial properties. For instance, tetrahydropyrimidine derivatives have been shown to inhibit the growth of various bacterial strains . Further studies are required to establish the specific antimicrobial efficacy of this compound.
Anticancer Potential
There is emerging evidence suggesting that similar compounds may possess anticancer properties. The structural motifs in tetrahydropyrimidine derivatives often correlate with activity against cancer cell lines. Future research should focus on evaluating the cytotoxic effects of This compound against various cancer models .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is particularly noteworthy. The presence of the carbamoyl group suggests that it may interact with active sites of enzymes involved in metabolic pathways. Investigations into its inhibitory effects on specific enzymes could reveal valuable insights into its pharmacological applications .
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of tetrahydropyrimidine derivatives:
- Study on Antimicrobial Activity : A study demonstrated that modified tetrahydropyrimidines showed significant activity against Staphylococcus aureus and Escherichia coli, indicating a potential pathway for developing new antibiotics .
- Anticancer Research : Another investigation focused on the cytotoxic effects of similar compounds on breast cancer cell lines, revealing promising results that warrant further exploration into the mechanisms involved .
- Enzyme Interaction Studies : Research has indicated that certain derivatives can inhibit key metabolic enzymes, suggesting a role in metabolic regulation and potential therapeutic implications for diseases like diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
